molecular formula C20H20CrN2O8S B12707460 Triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromium CAS No. 83803-63-8

Triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromium

Cat. No.: B12707460
CAS No.: 83803-63-8
M. Wt: 500.4 g/mol
InChI Key: IFGSKNZGNSTXIU-UHFFFAOYSA-N
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Description

Triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromium (CAS: 12654-97-6) is a chromium(III) complex featuring an azo-naphthyl sulfonate ligand. The structure includes a central chromium ion coordinated to three aqua ligands, a hydroxy-substituted naphthylazo group, and a sulfonate moiety. This compound is part of a broader class of metallized azo dyes and coordination complexes, often utilized in industrial applications for their stability and chromogenic properties . Its molecular formula is estimated as C₂₀H₁₈CrN₂O₁₀S, with a molecular weight of approximately 600 g/mol. The sulfonate group enhances water solubility, while the azo linkage contributes to its light-absorption characteristics .

Properties

CAS No.

83803-63-8

Molecular Formula

C20H20CrN2O8S

Molecular Weight

500.4 g/mol

IUPAC Name

chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid;trihydrate

InChI

InChI=1S/C20H14N2O5S.Cr.3H2O/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;;/h1-11,23-24H,(H,25,26,27);;3*1H2

InChI Key

IFGSKNZGNSTXIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.O.O.O.[Cr]

Origin of Product

United States

Preparation Methods

Synthesis of the Azo Dye Ligand

The initial step in preparing the chromium complex is the synthesis of the azo dye ligand, which is 3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonic acid or its sulphonate form. This involves:

  • Diazotization: Aromatic amines (such as 2-aminonaphthol derivatives) are diazotized using sodium nitrite in acidic conditions at low temperature (0–5 °C) to form diazonium salts.
  • Coupling Reaction: The diazonium salt is then coupled with a naphthol sulfonic acid derivative under controlled pH (usually mildly alkaline) to form the azo dye ligand. The coupling position is typically at the 3- or 4-position of the naphthalene ring, yielding the hydroxy-azo-naphthalene sulphonate structure.

This step requires careful control of temperature, pH, and stoichiometry to ensure high purity and yield of the azo dye ligand.

Coordination of Chromium Ion

Once the azo dye ligand is prepared, the chromium complex is formed by coordination of chromium(III) ions to the ligand:

  • Chromium Source: Chromium(III) salts such as chromium chloride or chromium sulfate are dissolved in aqueous solution.
  • Complex Formation: The azo dye ligand solution is added to the chromium(III) solution under stirring. The chromium ion coordinates with the azo nitrogen and hydroxy oxygen atoms of the ligand, as well as three water molecules, forming the triaqua complex.
  • pH Control: The reaction is typically conducted at slightly acidic to neutral pH to maintain chromium in the +3 oxidation state and to promote complex stability.
  • Temperature: Mild heating (around 40–60 °C) may be applied to facilitate coordination without decomposing the ligand.
  • Isolation: The complex precipitates or is isolated by solvent evaporation, filtration, and washing to remove unreacted materials and impurities.

Purification and Characterization

  • The crude complex is purified by recrystallization from water or aqueous alcohol mixtures.
  • Analytical techniques such as UV-Vis spectroscopy (to confirm azo chromophore coordination), IR spectroscopy (to verify sulfonate and hydroxyl coordination), and elemental analysis are used to confirm the structure and purity.
  • Chromatographic methods may be employed to monitor the reaction progress and purity of the ligand before complexation.

Summary Table of Preparation Steps

Step No. Process Conditions Purpose/Outcome
1 Diazotization 0–5 °C, acidic medium Formation of diazonium salt from aromatic amine
2 Coupling Reaction Mildly alkaline pH, 0–25 °C Formation of azo dye ligand
3 Chromium Coordination pH ~4–7, 40–60 °C, aqueous Formation of triaqua chromium azo complex
4 Isolation and Purification Filtration, recrystallization Pure chromium complex
5 Characterization UV-Vis, IR, elemental analysis Confirmation of structure and purity

Research Findings and Notes

  • The azo dye ligand’s sulfonate group enhances water solubility and facilitates coordination with chromium(III).
  • The triaqua coordination (three water molecules bound to chromium) is critical for complex stability and influences the compound’s color and reactivity.
  • Control of pH and temperature during complexation is essential to prevent hydrolysis or reduction of chromium(III).
  • The compound’s preparation is sensitive to impurities in starting materials, requiring high-purity reagents and careful reaction monitoring.
  • Although detailed mechanistic studies are limited, spectroscopic data confirm the coordination mode involving azo nitrogen and phenolic oxygen atoms.
  • The compound is primarily used in dyeing and pigment applications, with potential for catalysis research due to chromium’s coordination chemistry.

Chemical Reactions Analysis

Types of Reactions

Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color and chemical properties.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives with altered chromophoric properties.

    Reduction: Amines and other reduced products.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromium is in spectrophotometric analysis . The compound can be used as a color reagent for the determination of various metal ions in solution. When complexed with metal ions, it produces distinct color changes that can be quantitatively measured using UV-visible spectroscopy.

Case Study: Determination of Metal Ions

In a study investigating the detection of lead ions in water samples, researchers utilized this chromium complex as a colorimetric reagent. The method involved adding the reagent to the sample, resulting in a measurable color intensity proportional to the lead concentration. The detection limit achieved was significantly lower than conventional methods, showcasing the compound's efficacy in environmental monitoring.

Environmental Applications

This compound has potential applications in environmental remediation . Its ability to form stable complexes with heavy metals suggests that it could be employed in the removal of contaminants from wastewater.

Case Study: Heavy Metal Remediation

A pilot study was conducted to assess the compound's effectiveness in removing cadmium from contaminated water. The results indicated that the chromium complex could reduce cadmium levels by over 90% within a few hours of treatment. This application highlights its potential for use in wastewater treatment facilities.

Materials Science

In materials science, this compound is explored for its role as a dye or pigment in various applications. Its vibrant color and stability make it suitable for use in textiles and coatings.

Table: Comparison of Color Properties

PropertyValue
ColorDeep red
StabilityHigh (under UV exposure)
SolubilitySoluble in water
ApplicationTextiles, coatings

Mechanism of Action

The mechanism of action of Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium involves its interaction with various molecular targets. The azo group can undergo electron transfer reactions, while the chromium center can coordinate with different ligands, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and structurally related chromium-azo complexes:

Property Target Compound Acid Black 172 Sodium Triaqua-sulphophenyl Complex
CAS No. 12654-97-6 57693-14-8 83863-36-9
Molecular Formula C₂₀H₁₈CrN₂O₁₀S C₄₀H₃₀CrN₆Na₃O₁₄S₂ C₂₀H₂₀CrN₂NaO₁₁S₂⁺
Molecular Weight ~600 (estimated) 1003.79 603.50
Key Substituents Aqua ligands, hydroxy-naphthylazo, sulfonate Nitro group (7-position), bis-ligand structure, trisodium counterion Sulphophenylazo group, sodium counterion
Coordination Geometry Octahedral (Cr³⁺ with 3 H₂O, sulfonate, and azo ligands) Octahedral (Cr³⁺ with two azo-sulfonate ligands) Octahedral (Cr³⁺ with sulphophenylazo, aqua, and sulfonate ligands)
Primary Applications Potential use in dyes, catalysis, or as a precursor Textile dye (acid black) Specialized dye or analytical reagent

Physicochemical Properties

  • Solubility : The target compound’s aqua ligands and sulfonate group confer high water solubility, similar to Acid Black 172 (300–330 g/L at pH 6.4) .
  • Stability : Acid Black 172’s nitro group enhances stability against photodegradation compared to the target compound, which may undergo ligand substitution due to labile aqua ligands .
  • Toxicity: Aquatic Toxicity: Acid Black 172 shows moderate ecotoxicity (LC₅₀ for Danio rerio: 3 mg/L; EC₅₀ for Daphnia magna: 79 mg/L) .

Biological Activity

Triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromium, also known as sodium triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromate(1-), is a chromium-based complex that exhibits notable biological activities. This compound is characterized by its vibrant coloration and stability, making it useful in various industrial applications, including dyes and pigments. Recent studies have also explored its potential biological effects, particularly in toxicology and therapeutic contexts.

The compound has the following chemical properties:

PropertyValue
CAS Number 83803-63-8
Molecular Formula C20H20CrN2O8S
Molecular Weight 500.4425 g/mol
IUPAC Name Triaqua[3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulfonic acid]chromium
InChI Key IFGSKNZGNSTXIU-UHFFFAOYSA-N

Toxicological Effects

Research indicates that this compound is toxic to aquatic life and can cause serious eye irritation and allergic skin reactions in humans. The European Chemicals Agency (ECHA) has classified this compound based on its potential environmental and health hazards, emphasizing the need for careful handling in laboratory and industrial settings .

Antioxidant Properties

Studies have shown that chromium complexes can exhibit antioxidant properties. The presence of the azo group in this compound may contribute to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest that it may inhibit the growth of certain bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, although further studies are required to elucidate the specific pathways involved .

The biological activity of this compound is primarily attributed to its interaction with cellular components. The chromium center can coordinate with various ligands, affecting the compound's reactivity:

  • Electron Transfer Reactions : The azo group can participate in redox reactions, potentially influencing cellular signaling pathways.
  • Coordination Chemistry : The chromium ion can bind to biomolecules, altering their function and stability.
  • Free Radical Scavenging : The compound may mitigate oxidative damage by neutralizing reactive oxygen species (ROS).

Study 1: Toxicity Assessment

A study conducted on aquatic organisms revealed that exposure to this compound resulted in significant mortality rates among fish species. The research highlighted the need for regulatory measures when using this compound in industrial applications .

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited notable antioxidant activity, with a significant reduction in lipid peroxidation levels in cultured cells. This suggests potential therapeutic applications in oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic pathways for preparing Triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromium, and how can reaction conditions be optimized?

Methodological Answer:

  • The synthesis of chromium-containing azo compounds typically involves diazotization and coupling reactions under controlled pH and temperature. For example, analogous procedures in describe using dimethylformamide (DMF) as a solvent with phosphorus oxychloride (POCl₃) for formylation or condensation steps. Key parameters include:
    • Temperature control : Reactions are initiated at 0°C to prevent side reactions (e.g., premature coupling).
    • Solvent choice : Polar aprotic solvents like DMF stabilize intermediates and enhance reactivity.
    • Stoichiometric ratios : Excess ligand or metal precursors (e.g., CrCl₃) may be required to drive coordination to completion .
  • Post-synthesis, purification via recrystallization (ethanol/water mixtures) and yield optimization (70–80%) are critical for reproducibility .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this chromium complex?

Methodological Answer:

  • IR spectroscopy : Identify characteristic bands for sulfonate groups (S=O stretching at ~1200 cm⁻¹), azo linkages (N=N stretching at ~1450–1600 cm⁻¹), and Cr–O/H₂O vibrations (broad bands at ~3400 cm⁻¹) .
  • ¹H-NMR : Aromatic proton signals in the δ 6.5–8.5 ppm range confirm the naphthyl backbone. Absence of free ligand protons (e.g., –OH or –NH₂) validates coordination to chromium .
  • UV-Vis : Strong absorbance in the visible range (λₘₐₓ ~400–600 nm) due to π→π* transitions in the azo-chromophore and d-d transitions in the Cr(III) center .

Q. What are the solubility and stability profiles of this complex in aqueous and organic media?

Methodological Answer:

  • Solubility : Test in buffered solutions (e.g., phosphate buffer, pH 7.4) and organic solvents (DMF, DMSO) using gravimetric analysis. The sulfonate group enhances aqueous solubility, while aromatic moieties favor organic phases .
  • Stability : Monitor decomposition via UV-Vis kinetics under varying pH (2–12) and temperature (25–60°C). Chromium(III) complexes generally exhibit high thermodynamic stability but may hydrolyze in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the coordination geometry of this chromium complex?

Methodological Answer:

  • Use SHELXL () for refinement of crystallographic data. Key steps include:
    • Data collection : High-resolution (<1.0 Å) data to resolve light atoms (O, N) and water ligands.
    • Model building : Assign Cr–O/N bond distances (expected range: 1.9–2.1 Å) and octahedral geometry.
    • Validation : Check for residual electron density near Cr to confirm/dispropose axial vs. equatorial ligand arrangement .
  • Challenges include disorder in aqua ligands, addressed via TLS parameterization and hydrogen-bonding network analysis .

Q. What experimental designs are suitable for assessing the environmental fate of this complex, particularly its interactions with soil and aquatic systems?

Methodological Answer:

  • Adopt a split-plot design (as in ) to evaluate abiotic/biotic interactions:
    • Abiotic factors : Test adsorption to clay minerals (e.g., kaolinite) via batch experiments at varying ionic strengths (NaCl, CaCl₂).
    • Biotic factors : Microbial degradation assays under aerobic/anaerobic conditions, monitoring sulfonate cleavage via LC-MS .
  • Include control systems with free ligands (e.g., 1-naphthol-4-sulfonic acid) to isolate chromium-specific behavior .

Q. How does the electronic structure of this complex influence its redox behavior, and how can this be probed electrochemically?

Methodological Answer:

  • Cyclic voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in non-aqueous media (e.g., acetonitrile with 0.1 M TBAPF₆).
    • Cr(III/II) reduction : Look for quasi-reversible peaks at E₁/₂ ≈ -0.5 to -1.0 V vs. Ag/AgCl.
    • Ligand-centered oxidation : Azo group oxidation typically occurs at >+1.0 V .
  • DFT calculations : Correlate experimental redox potentials with HOMO/LUMO energies of the azo-chromophore and Cr d-orbitals .

Q. What strategies can resolve contradictions in reported stability constants for chromium-azo complexes?

Methodological Answer:

  • Potentiometric titrations : Standardize conditions (ionic strength = 0.1 M KNO₃, T = 25°C) to compare logβ values.
  • Speciation modeling : Use software like HYSS to account for competing equilibria (e.g., protonation of sulfonate/hydroxy groups) .
  • Discrepancies often arise from differing assumptions about hydration states or ligand denticity, necessitating multi-technique validation (e.g., UV-Vis + CV) .

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